

Exploratory Studies of L803 in Cancer Research: A Technical Guide

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Compound of Interest

Compound Name: L803

Cat. No.: B1496992

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Executive Summary: The designation "**L803**" in cancer research is ambiguous and primarily refers to two distinct investigational compounds: **L803**-mts, a peptide-based inhibitor of Glycogen Synthase Kinase 3 (GSK-3), and ALT-803/N-803 (Anktiva), an Interleukin-15 (IL-15) superagonist complex. While both have been explored for their anti-cancer properties, ALT-803/N-803 has a significantly more extensive portfolio of preclinical and clinical research, culminating in FDA approval for a specific oncology indication. This guide provides an in-depth technical overview of the exploratory studies for both compounds, with a primary focus on the more clinically advanced ALT-803/N-803.

Section 1: L803-mts - A GSK-3 Inhibitor

L803-mts is a selective, substrate-competitive peptide inhibitor of GSK-3.^[1] Its mechanism of action in cancer is centered on the multifaceted role of GSK-3 in cellular signaling pathways that govern cell proliferation, survival, and differentiation.

Mechanism of Action

GSK-3 is a serine/threonine kinase that is often dysregulated in various cancers.^[2] It is a key component of multiple signaling pathways, including the Wnt/ β -catenin and PI3K/Akt pathways.^{[2][3]} Inhibition of GSK-3 by **L803**-mts is hypothesized to suppress tumor growth by stabilizing proteins that are normally targeted for degradation by GSK-3, such as the cell cycle regulator C/EBP α , leading to a reduction in the expression of proliferation-associated factors like E2F1.^{[4][5]}

Preclinical Studies

The primary focus of **L803**-mts in cancer research has been in prostate cancer models.

Table 1: Preclinical Efficacy of **L803**-mts in Prostate Cancer Models

Model System	Treatment	Key Findings	Reference
TRAMP Mice	L803-mts	Reduced incidence and tumor burden in prostate lobes.	[5]
Significantly reduced BrdU incorporation in prostatic intraepithelial neoplasia (PIN) and prostate cancer (PCa) tissues.		[4][6]	
PC-3 Prostate Cancer Cells	L803-mts (100 μ M)	Increased protein stability of C/EBP α .	[7]

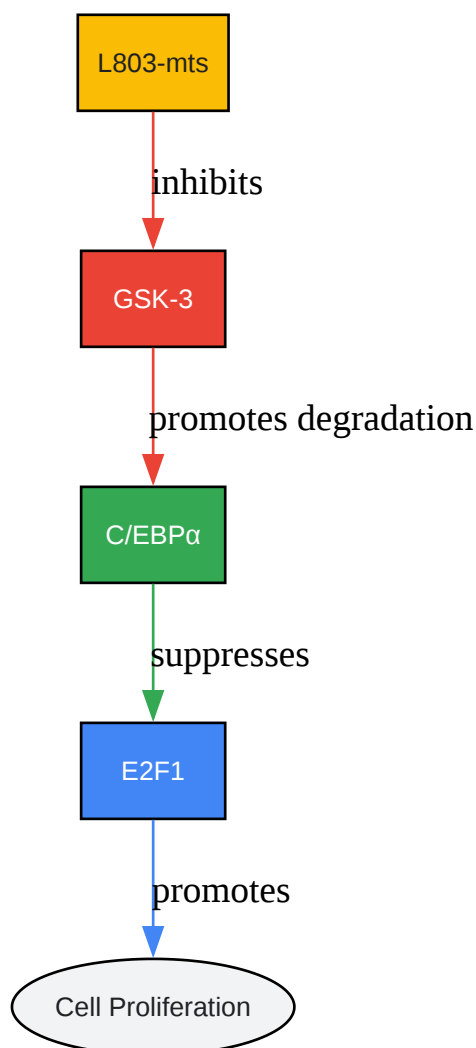
Experimental Protocols

Prostate Cancer Xenograft and TRAMP Mouse Models[4][5][7]

- Cell Lines: Human prostate cancer cell lines PC-3 and C4-2 were used for xenograft studies.
- Animal Models:
 - Xenograft Model: 2×10^6 PC-3 or C4-2 cells were subcutaneously inoculated into the rear flank of 6-week-old nude mice.
 - TRAMP (Transgenic Adenocarcinoma of the Mouse Prostate) Model: TRAMP mice, which spontaneously develop prostate cancer, were used to assess the effect of GSK-3 inhibitors on tumor development.
- Treatment Regimen:

- For the TRAMP model, at 10 weeks of age, mice were treated with **L803**-mts.
- Endpoint Analysis:
 - Tumor development and growth (xenografts) or tumor incidence and burden (TRAMP) were monitored.
 - Cell proliferation was assessed by immunohistochemistry for Ki-67 and BrdU incorporation.
 - Protein expression and stability were analyzed by Western blotting.

Signaling Pathway



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L803-mts Mechanism of Action

Section 2: ALT-803/N-803 (Anktiva) - An IL-15 Superagonist

ALT-803, also known as N-803 and commercially as Anktiva, is an IL-15 superagonist complex. It consists of an IL-15 mutant (IL-15N72D) fused to an IL-15 receptor alpha/IgG1 Fc fusion protein.^[8] This complex exhibits enhanced biological activity and a longer serum half-life compared to recombinant human IL-15. ALT-803/N-803 has undergone extensive preclinical and clinical development in various cancers, leading to its approval by the U.S. Food and Drug Administration (FDA) in combination with Bacillus Calmette-Guérin (BCG) for the treatment of BCG-unresponsive non-muscle invasive bladder cancer (NMIBC).

Mechanism of Action

Interleukin-15 is a cytokine crucial for the development, proliferation, and activation of Natural Killer (NK) cells and CD8⁺ T cells, both of which are critical components of the anti-tumor immune response.^{[9][10]} ALT-803/N-803 enhances the body's innate and adaptive anti-cancer immunity by potently stimulating these lymphocyte populations.^[11] The complex binds to the IL-2/IL-15 receptor $\beta\gamma$ subunits on NK and T cells, triggering downstream signaling cascades, primarily through the JAK/STAT pathway, leading to increased cytotoxicity and cytokine production.^{[9][12]}

Preclinical Studies

ALT-803/N-803 has demonstrated significant anti-tumor activity in a wide range of preclinical models.

Table 2: Preclinical Efficacy of ALT-803/N-803 in Various Cancer Models

Model System	Treatment	Key Findings	Reference
Human PBMCs (in vitro)	ALT-803 (0.5 nM)	Increased CD8+ T cell counts by 3.0-fold and NK cell counts by 2.8-fold over 7 days.	[8]
ALT-803 (0.01 nM)	Promoted granzyme B and perforin expression in NK and CD8+ T cells.	[8]	
B16F10 Melanoma (mice)	ALT-803 (0.2 mg/kg)	Significantly reduced tumor volume compared to IL-15.	[13]
CT26 Colon Carcinoma (mice)	ALT-803 (0.2 mg/kg)	Significantly improved survival compared to IL-15.	[13]
GL261-luc Glioblastoma (mice)	ALT-803	Prolonged survival and induced long-term immune memory.	[14]
Carcinogen-induced Bladder Cancer (rats)	Intravesical ALT-803 + BCG	Reduced tumor burden by 46% compared to control.	[15]
Intravesical ALT-803 alone	Reduced tumor burden by 35% compared to control.	[15]	

Clinical Studies

The most significant clinical development of N-803 has been in non-muscle invasive bladder cancer.

Table 3: Key Clinical Trial Results for N-803 in BCG-Unresponsive NMIBC (QUILT 3.032 Trial)

Patient Cohort	Treatment	Number of Patients	Complete Response (CR) Rate	Median Duration of Response	Cystectomy-Free Rate at 12 months	Reference
Carcinoma in situ (CIS)	N-803 + BCG	83	71%	24.1 months	89%	[16] [17] [18]
Papillary Disease	N-803 + BCG	77	57% (disease-free at 12 months)	-	95%	[16] [17] [18]

Experimental Protocols

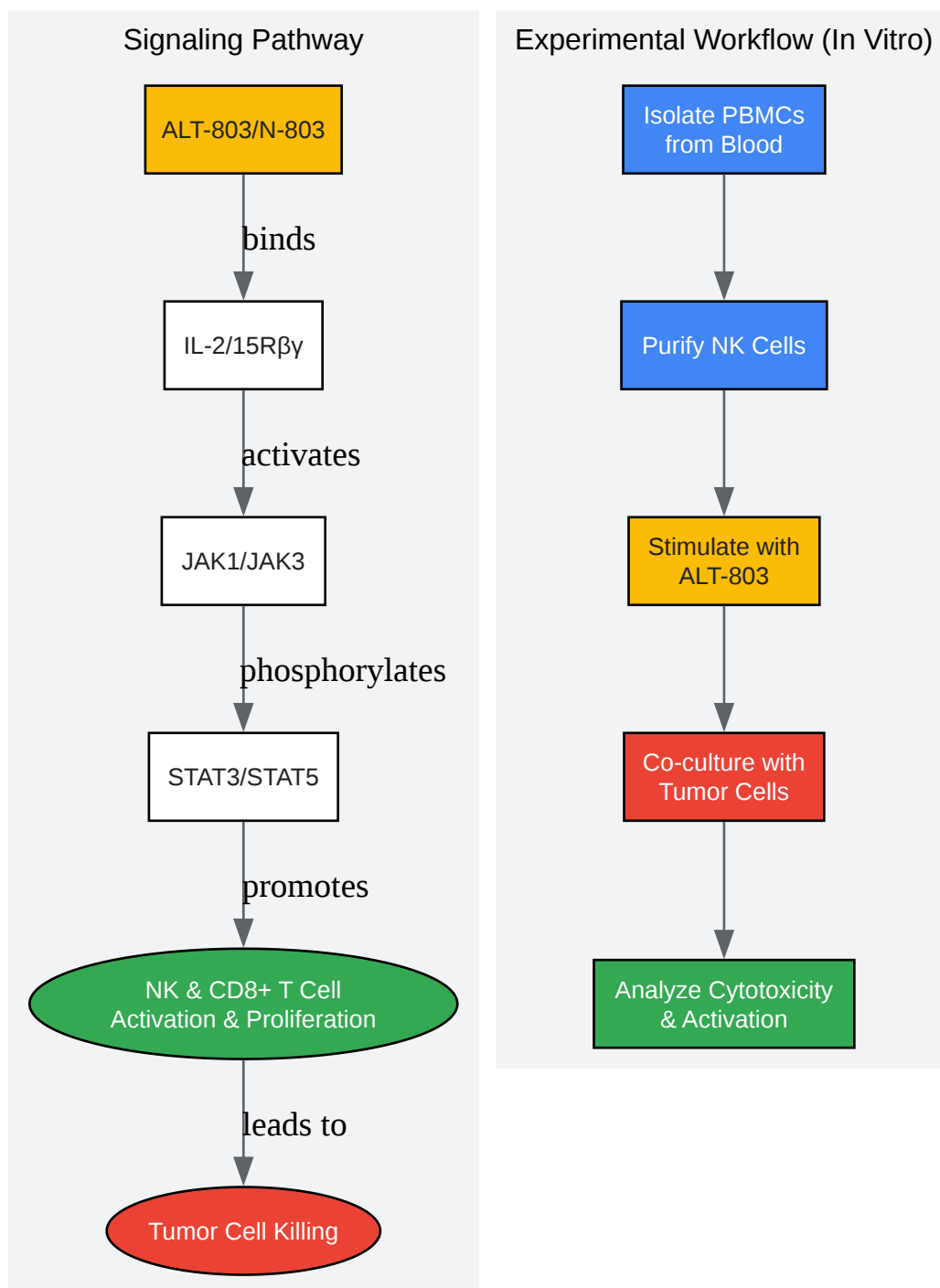
QUILT 3.032 Clinical Trial Protocol for BCG-Unresponsive NMIBC[\[18\]](#)[\[19\]](#)

- Patient Population: Adult patients with histologically confirmed BCG-unresponsive, high-grade NMIBC with carcinoma in situ (CIS) with or without Ta/T1 papillary disease.
- Treatment Regimen:
 - Induction Phase: Intravesical administration of 400 µg N-803 plus 50 mg BCG weekly for 6 weeks.
 - Maintenance Phase: Continued treatment for responders.
- Primary Endpoints:
 - CIS Cohort (Cohort A): Incidence of complete response (CR) at any time.
 - Papillary Cohort (Cohort B): Disease-free rate (DFS) at 12 months.
- Response Assessment: Cystoscopy, cytology, and biopsy at 3 months and subsequent time points.

In Vitro NK Cell Activation Assay[12][20]

- Effector Cells: Purified human NK cells from peripheral blood mononuclear cells (PBMCs).
- Target Cells: Cancer cell lines (e.g., K562, Cal27).
- Stimulation: NK cells were stimulated with varying concentrations of ALT-803 for 20-24 hours.
- Analysis:
 - Cytotoxicity: Assessed using flow-based cytotoxicity assays.
 - Activation Markers: Expression of CD69, perforin, and granzyme B measured by flow cytometry.
 - Cytokine Secretion: Levels of IFN- γ and other cytokines in the culture supernatant measured by ELISA or cytometric bead array.

Signaling Pathway and Experimental Workflow



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ALT-803/N-803 Signaling and Workflow

Conclusion

The exploratory studies of compounds referred to as "L803" have led down two distinct paths in cancer research. **L803**-mts, a GSK-3 inhibitor, has shown promise in preclinical prostate cancer models, but its clinical development is not as advanced. In contrast, ALT-803/N-803 (Anktiva), an IL-15 superagonist, has demonstrated robust preclinical efficacy across multiple tumor types and has achieved significant clinical success, particularly in non-muscle invasive bladder cancer, leading to its FDA approval. This technical guide highlights the mechanisms, preclinical data, clinical outcomes, and experimental approaches for both compounds, providing a comprehensive resource for researchers and drug development professionals in the field of oncology.

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